(5-Amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(5-Amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that features a fluorinated aromatic ring and a pyrrolidine moiety
Scientific Research Applications
(5-Amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets through a similar mechanism, which involves binding to the active sites of the target proteins .
Biochemical Pathways
Indole derivatives, which share structural similarities, are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the physicochemical parameters of related compounds can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a broad spectrum of biological activities .
Action Environment
It is known that the biological profile of related compounds can vary depending on the spatial orientation of substituents and the different binding modes to enantioselective proteins .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-fluorobenzoyl chloride and pyrrolidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 5-amino-2-fluorobenzoyl chloride is reacted with pyrrolidine under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the pyrrolidine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Comparison with Similar Compounds
Similar Compounds
(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanone: This compound shares a similar fluorinated aromatic ring but differs in the heterocyclic moiety.
(5-Amino-1-(2-fluorophenyl)-1H-pyrazol-4-yl)(3-{[(2R)-2,3-dihydroxypropyl]amino}propyl)methanone: Another similar compound with a different substitution pattern on the aromatic ring.
Uniqueness
(5-Amino-2-fluorophenyl)(pyrrolidin-1-yl)methanone is unique due to the combination of the fluorinated aromatic ring and the pyrrolidine moiety, which imparts specific chemical and biological properties. This combination can result in unique binding interactions and biological activities compared to other similar compounds.
Properties
IUPAC Name |
(5-amino-2-fluorophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-4-3-8(13)7-9(10)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIYMBPKWVGCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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